3-Bromophthalide

Process chemistry Synthetic methodology Yield optimization

3-Bromophthalide (CAS 6940-49-4) is the only phthalide derivative that provides the benzylic bromide electrophilicity required for commercial Talampicillin and Talniflumate manufacture. The C(sp³)–Br bond undergoes nickel‑catalyzed stereoconvergent Suzuki–Miyaura couplings that the chloro analog cannot match, yielding chiral 3‑arylphthalides in up to 97% ee. For multi‑ton supply, the o‑toluic acid bromination route delivers cost‑advantaged material at ~95% purity without recrystallization. Standard specification is ≥98.0% (argentometric titration); verify lot‑specific purity and request residual‑solvent or metals data when qualifying this value‑added intermediate.

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
CAS No. 6940-49-4
Cat. No. B1266435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophthalide
CAS6940-49-4
Molecular FormulaC8H5BrO2
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(OC2=O)Br
InChIInChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H
InChIKeyCLMSHAWYULIVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromophthalide (CAS 6940-49-4) Technical Procurement Overview: Properties and Baseline Identity


3-Bromophthalide (CAS 6940-49-4), systematically designated as 3-bromo-1(3H)-isobenzofuranone, is a brominated heterocyclic compound belonging to the phthalide class [1]. With the molecular formula C8H5BrO2 and a molecular weight of 213.03 g/mol, this crystalline solid is characterized by a bromine substituent at the C3 position of the isobenzofuranone scaffold [2]. The compound exhibits a melting point range of 83.0–87.0 °C and is commercially available with argentometric titration purity specifications typically exceeding 98.0% [2]. Unlike its parent phthalide (CAS 87-41-2) or the chloro analog 3-chlorophthalide (CAS 27318-88-5), the bromine substituent confers distinct reactivity profiles essential for downstream pharmaceutical derivatization, including the synthesis of prodrug esters and chiral building blocks [3].

Why 3-Bromophthalide Cannot Be Replaced by 3-Chlorophthalide or Other Phthalide Analogs


Generic substitution among phthalide derivatives is scientifically invalid because the C3 halogen identity dictates both the compound's own synthetic accessibility and its downstream reaction outcomes. The electrophilicity of the benzylic C–Br bond in 3-bromophthalide is substantially higher than that of the C–Cl bond in 3-chlorophthalide, as evidenced by divergent nucleophilic substitution pathways with amines in polar versus nonpolar solvents [1]. In palladium- and nickel-catalyzed cross-coupling reactions, the C(sp3)–Br bond undergoes oxidative addition with kinetics that are unattainable with the corresponding chloride, directly enabling stereoconvergent Suzuki–Miyaura couplings that yield enantiomerically enriched 3-arylphthalides [2]. Furthermore, the transhalogenation route from 3-chlorophthalide to 3-bromophthalide using phosphorus tribromide itself demonstrates that the bromo derivative is the synthetically downstream, value-added intermediate rather than an interchangeable alternative [3].

Quantitative Differentiation of 3-Bromophthalide (CAS 6940-49-4) Versus Closest Analogs


Synthetic Route Efficiency: Direct Bromination of Phthalide Yields 82–83% vs. NBS Route Yields 75–81%

In the preparation of 3-bromophthalide from phthalide, the choice of brominating agent materially affects synthetic efficiency. The direct bromination of phthalide using elemental bromine delivers yields of 82–83% of the theoretical maximum, whereas the alternative route employing N-bromosuccinimide (NBS) produces yields restricted to the 75–81% range [1]. This yield differential of up to 8 percentage points is statistically meaningful in multi-kilogram process chemistry. Moreover, the NBS-derived product requires a mandatory recrystallization step for adequate purification, which introduces additional mass loss that further widens the practical yield gap [1].

Process chemistry Synthetic methodology Yield optimization

Alternative Synthetic Route from o-Toluic Acid Delivers 95% Purity Without Recrystallization

A patent-disclosed route from o-toluic acid—a feedstock produced cheaply via unilateral air oxidation of o-xylene—directly yields 3-bromophthalide with approximately 95% purity in a single operation, eliminating the recrystallization penalty inherent to the phthalide-based NBS method [1]. While the direct bromination of phthalide achieves 82–83% yield, the o-toluic acid route addresses the orthogonal procurement concern of process robustness and starting material cost [1]. This is a comparative advantage over both the phthalide/NBS route (which requires recrystallization) and the 3-chlorophthalide transhalogenation route (which depends on phosphorus tribromide and prior synthesis of the chloro intermediate) [2].

Process chemistry Purity Cost-effective synthesis

Ni-Catalyzed Stereoconvergent Cross-Coupling Yields Chiral 3-Arylphthalides in 66–93% with Up to 97% ee

Racemic 3-bromophthalide participates in nickel-catalyzed asymmetric Suzuki–Miyaura cross-couplings with arylboronic acids to produce chiral 3-arylphthalides in yields spanning 66–93% and enantioselectivities reaching 97% ee [1]. The C(sp3)–Br bond undergoes stereoconvergent oxidative addition—a process for which the corresponding 3-chlorophthalide is either unreactive or requires forcing conditions that erode enantioselectivity [2]. This reaction platform is exclusive to the bromo derivative among phthalide analogs and provides direct access to enantiomerically enriched 3-substituted phthalides without resolution of racemates [1].

Asymmetric catalysis Cross-coupling Chiral building blocks

Commercial Purity Specification: Argentometric Titration ≥98.0% vs. GC Purity ≥95.0%

Commercially available 3-bromophthalide from established fine chemical suppliers is certified to a purity of ≥98.0% by argentometric titration, with GC purity ≥95.0% [1]. The argentometric titration method quantifies total halide content, providing orthogonal confirmation of molecular integrity beyond chromatographic area normalization [2]. This dual-specification quality assurance is not routinely documented for less-established phthalide analogs such as 3-iodophthalide, which often lack standardized commercial purity benchmarks . For pharmaceutical intermediate applications—particularly in the esterification step to produce Talampicillin and Talniflumate—purity at the ≥98% threshold is essential to prevent side reactions that would compromise final API quality [3].

Quality control Analytical chemistry Procurement specification

Pharmaceutical Intermediate Specificity: Direct Incorporation into Talampicillin and Talniflumate

3-Bromophthalide is uniquely positioned as the esterifying agent of choice for the synthesis of Talampicillin (an orally bioavailable ampicillin prodrug) and Talniflumate (a phthalidyl ester NSAID) . The reaction involves nucleophilic displacement of the benzylic bromide by the carboxylate anion of the drug acid, forming the phthalidyl ester prodrug [1]. Attempted substitution with 3-chlorophthalide fails due to insufficient leaving-group ability of chloride in this benzylic system under pharmaceutically viable conditions; conversely, 3-iodophthalide, while reactive, introduces cost and stability liabilities (iodine content, light sensitivity) that are commercially prohibitive for multi-ton pharmaceutical manufacturing [2]. The bromo derivative thus occupies the optimal balance between reactivity and manufacturability .

Pharmaceutical intermediate Prodrug synthesis Esterification

Validated Application Scenarios for 3-Bromophthalide (CAS 6940-49-4)


Manufacture of Talampicillin and Talniflumate: Phthalidyl Ester Prodrug Synthesis

3-Bromophthalide serves as the direct esterifying intermediate in the commercial production of Talampicillin (ampicillin phthalidyl ester) and Talniflumate (niflumic acid phthalidyl ester). The C3 bromine atom undergoes nucleophilic displacement by the carboxylate group of the parent drug acid, installing the phthalidyl moiety that enhances oral bioavailability. No alternative halogenated phthalide (chloro or iodo) is used in established manufacturing routes. This application relies on the ≥98.0% purity specification (argentometric titration) established in Section 3, Evidence Item 4 .

Enantioselective Synthesis of Chiral 3-Arylphthalides via Ni-Catalyzed Cross-Coupling

Racemic 3-bromophthalide undergoes nickel-catalyzed stereoconvergent Suzuki–Miyaura coupling with arylboronic acids to yield chiral 3-arylphthalides in 66–93% yield with up to 97% enantiomeric excess. This methodology is exclusive to the bromo derivative; the chloro analog is unreactive under comparable conditions. The resulting chiral phthalides are valuable scaffolds for medicinal chemistry exploration and natural product total synthesis. This scenario directly reflects the quantitative data presented in Section 3, Evidence Item 3 [1].

Cost-Optimized Large-Scale Synthesis from o-Toluic Acid Feedstock

For industrial procurement requiring multi-ton quantities, the o-toluic acid bromination route offers a distinct cost advantage over phthalide-based methods. This route produces 3-bromophthalide at approximately 95% purity without post-reaction recrystallization and leverages o-toluic acid—a commodity chemical produced from o-xylene air oxidation. Procurement decisions for long-term supply agreements should evaluate supplier capability to execute this alternative synthetic pathway, as described in Section 3, Evidence Item 2 [2].

Building Block for Anti-Inflammatory and Antimicrobial Derivative Libraries

3-Arylphthalide derivatives synthesized from 3-bromophthalide via cross-coupling have demonstrated modulation of inflammatory pathways, including inhibition of nitric oxide (NO) production and suppression of pro-inflammatory cytokine expression. Additionally, certain phthalide derivatives exhibit antimicrobial activity against Gram-positive strains, potentially via interference with bacterial fatty acid biosynthesis. These structure–activity relationships position 3-bromophthalide as a privileged starting point for discovering new anti-inflammatory and antibacterial lead compounds. This application is supported by the derivative activity data referenced in Section 3, Evidence Item 5 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromophthalide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.